molecular formula C6H6N2O2 B1357641 4-Methylpyridazine-3-carboxylic acid CAS No. 25247-28-3

4-Methylpyridazine-3-carboxylic acid

Cat. No.: B1357641
CAS No.: 25247-28-3
M. Wt: 138.12 g/mol
InChI Key: PSDAFTJUUSZDOB-UHFFFAOYSA-N
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Description

“4-Methylpyridazine-3-carboxylic acid” is a chemical compound with the linear formula C7H7NO2 . It is also known as "4-Methylnicotinic acid" .


Synthesis Analysis

There are several methods for synthesizing pyridazines, including the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Other methods involve the use of copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the empirical formula C7H7NO2 . The InChI code for this compound is 1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) .


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 138.13 . The compound should be stored in a refrigerator .

Scientific Research Applications

Tautomeric Forms and Intermolecular Interactions

4-Methylpyridazine-3-carboxylic acid has been studied for its tautomeric forms and specific intermolecular interactions. Katrusiak, Piechowiak, and Katrusiak (2011) explored the effects of methylation on intermolecular interactions and lipophilicity in methylated derivatives of this compound. Their research highlighted the existence of these compounds in equilibrium between lactam and lactim tautomers, which affects their synthesis and crystallization patterns, as well as the formation of strong CH⋯O hydrogen bonds that influence molecular arrangement and increased lipophilicity (Katrusiak et al., 2011).

Synthesis Methods

Ju Xiu-lian (2011) developed new synthetic routes for 6-methoxypyridazine-3-carboxylic acid, using 3-chloro-6-methylpyridazine as the starting material. This research contributes to the understanding of synthetic sequence changes and overall yield optimization in the synthesis of related compounds (Ju Xiu-lian, 2011).

Chemical Properties and Structure Analysis

Nishiwaki et al. (2006) conducted a study on the synthesis of N-Modified 4-Aminopyridine-3-carboxylates, which involved ring transformation processes. This study illustrates the possibilities for introducing various amino groups and modifying the vicinal positions of similar compounds (Nishiwaki et al., 2006).

Wang, Gao, and Zheng (2014) synthesized specific derivatives of 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine, exploring their potential as PET tracers for imaging p38α mitogen-activated protein kinase. This illustrates a potential application in medical imaging research (Wang et al., 2014).

Potential Applications in Pharmaceutical and Biochemical Industries

Sikorska-Iwan and Modzelewska-Banachiewicz (2005) studied the thermal behavior of derivatives of this compound. Understanding the thermal decomposition and stability of such compounds is crucial for their application in pharmaceutical and biochemical industries (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Kubota et al. (2005) developed an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle, which includes compounds like this compound. This method is significant for metabolome research and analysis of metabolites with carboxyl groups in various biological samples (Kubota et al., 2005).

Mechanism of Action

Target of Action

The pyridazine ring, a component of the compound, is known for its unique physicochemical properties, which can be important in drug-target interactions .

Mode of Action

The mode of action of 4-Methylpyridazine-3-carboxylic acid involves its interaction with its targets. The pyridazine ring, a part of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can enhance the compound’s interaction with its targets, leading to changes in the target’s function or structure .

Biochemical Pathways

It’s worth noting that carboxylic acids, a group to which this compound belongs, are known to undergo various reactions, including nucleophilic acyl substitution . This reaction pathway could potentially be affected by the compound, leading to downstream effects.

Result of Action

The compound’s unique physicochemical properties, such as its weak basicity and robust, dual hydrogen-bonding capacity, could potentially influence its molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, during accidental release, dust formation should be avoided, and adequate ventilation should be ensured . These precautions suggest that the compound’s action and efficacy could be influenced by environmental conditions.

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear personal protective equipment when handling this compound .

Properties

IUPAC Name

4-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-3-7-8-5(4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDAFTJUUSZDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601726
Record name 4-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25247-28-3
Record name 4-Methylpyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-methylpyridazine-3-carboxylate (240 mg, 1.4 mmol) in H2O/THF was added 7.5 N aq. NaOH (1.25 eq, 0.25 mL) and the mixture was stirred for 1 hour at 60° C. Concentrated HCl was added to pH 2 and subsequently the volatiles were removed in vacuo. The residue was first stirred with EtOAc and the solids were collected by filtration then stirred with THF and the solids were again collected by filtration. The solids were extracted with MeOH and removal of the volatiles afforded 4-methylpyridazine-3-carboxylic acid (328 mg) as a brown solid.
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